molecular formula C9H7ClN2 B175803 2-Chloro-6-methylquinazoline CAS No. 113082-39-6

2-Chloro-6-methylquinazoline

Cat. No. B175803
M. Wt: 178.62 g/mol
InChI Key: BLRNCALGXJQCJP-UHFFFAOYSA-N
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Description

2-Chloro-6-methylquinazoline is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol . It is a solid substance and its IUPAC name is 2-chloro-6-methylquinazoline .


Molecular Structure Analysis

The 2-Chloro-6-methylquinazoline molecule contains a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

2-Chloro-6-methylquinazoline has a molecular weight of 178.62 g/mol . It has an XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 25.8 Ų .

Scientific Research Applications

Anticancer Potential

2-Chloro-6-methylquinazoline has been explored for its anticancer properties. It has been identified as a potent inducer of apoptosis in cancer cells, with specific compounds like 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine showing high activity in inducing apoptosis and inhibiting cell proliferation in cancer models, such as breast and prostate cancer mouse models (Sirisoma et al., 2008). Additionally, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from a similar structure, has shown significant apoptosis-inducing effects and efficacy in various cancer models, coupled with high blood-brain barrier penetration (Sirisoma et al., 2009).

Antimicrobial and Antifungal Activities

Several derivatives of 2-Chloro-6-methylquinazoline have exhibited antimicrobial and antifungal activities. Compounds like 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione have shown higher activity than standard treatments against certain strains of Mycobacterium (Kubicová et al., 2003). Other derivatives have been effective in inhibiting photosynthesis in spinach chloroplasts, indicating potential for broader biological applications.

Synthesis and Characterization

The synthesis and characterization of 2-Chloro-6-methylquinazoline derivatives have been a significant focus of research, exploring their chemical properties and potential applications. For instance, the synthesis of formamidines from 2-amino-3-methylquinazolin-4-one and its derivatives has been detailed, providing insights into the chemical versatility of these compounds (Yun et al., 1980).

Corrosion Inhibition Properties

Research has also delved into the corrosion inhibition properties of related compounds like 2-methyl-4H-benzo[d][1,3]oxazin-4-one, indicating potential applications in materials science (Kadhim et al., 2017).

Antioxidant and Radical-Scavenging Activities

Some derivatives of 2-Chloro-6-methylquinazoline have shown promise in antioxidant and radical-scavenging activities, indicating potential use in therapeutic applications aimed at combating oxidative stress (Tabassum et al., 2014).

Safety And Hazards

2-Chloro-6-methylquinazoline is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The safety information pictograms indicate a warning .

properties

IUPAC Name

2-chloro-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRNCALGXJQCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620487
Record name 2-Chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylquinazoline

CAS RN

113082-39-6
Record name 2-Chloro-6-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113082-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Oakes, HN Rydon, K Undheim - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… 111) reacts smoothly with ammonia, hydrazine, and benzylamine in dioxan to give the Preplacement products, 4-amino-, 4-hydrazino-, and 4-benzylamino2-chloro-6-methylquinazoline …
Number of citations: 25 pubs.rsc.org
V Oakes - 1957 - search.proquest.com
… In order to oomplete this series, 4-amino-2-chloro-6-methylquinazoline (CXVI) was refluxed with excess aniline in dioxan solution yielding 4-amlno-2-anilino-6-inethylquinazoline (CXVII…
Number of citations: 0 search.proquest.com
L Mallikarjuna Reddy, G Lavanya… - Journal of …, 2017 - Wiley Online Library
The bis and tris heterocycles‐benzoxazolyl/benzothiazolyl/benzimidazolyl quinazolines linked by sulfur and/or nitrogen were prepared from 2,4‐dichloroquinazoline and benzazolyl‐2‐…
Number of citations: 3 onlinelibrary.wiley.com

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